molecular formula C47H56N7O9P B12498580 N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12498580
M. Wt: 894.0 g/mol
InChI Key: AGWGPRXHCUPJJO-UHFFFAOYSA-N
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Description

2’-O-Propargyl g(iBu)-3’-phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of click chemistry, where it serves as a versatile building block for the creation of complex molecular structures. Its unique propargyl group allows for efficient and selective reactions, making it a crucial component in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Propargyl g(iBu)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-O position. This is achieved through a series of chemical reactions, including esterification and phosphitylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of large quantities of the compound with consistent quality .

Mechanism of Action

The mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its ability to participate in click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole linkages. This reaction is highly selective and efficient, allowing for the precise modification of biomolecules. The compound’s unique structure enables it to target specific molecular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Propargyl g(iBu)-3’-phosphoramidite stands out due to its high reactivity and selectivity in click chemistry reactions. Its ability to form stable triazole linkages with azides makes it a preferred choice for various biochemical applications. Additionally, its compatibility with automated synthesizers and high-throughput purification techniques enhances its industrial utility .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWGPRXHCUPJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56N7O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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